
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide, also known as Furanylphenylpropionylhydrazine (FPH), is a synthetic compound with potential therapeutic applications. FPH is a derivative of hydrazine and is structurally similar to other hydrazine-based compounds that have been found to exhibit anti-tumor and anti-inflammatory properties.
作用机制
The exact mechanism of action of FPH is not fully understood. However, it has been proposed that FPH may exert its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. Activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer and inflammation. FPH may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
FPH has been found to exhibit low toxicity and high selectivity towards cancer cells. FPH has been shown to induce apoptosis in various cancer cell lines, including HepG2, MDA-MB-231, and A549 cells. FPH has also been found to inhibit the migration and invasion of cancer cells. In addition, FPH has been found to exhibit anti-inflammatory effects in various animal models of inflammation. FPH has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of NF-κB signaling pathway.
实验室实验的优点和局限性
FPH has several advantages for lab experiments. FPH is a synthetic compound that can be easily synthesized in high purity and yield. FPH exhibits low toxicity and high selectivity towards cancer cells, making it an ideal candidate for further preclinical and clinical studies. However, FPH has some limitations for lab experiments. FPH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Further studies are needed to determine the optimal dosage and administration route of FPH in animal models and humans.
未来方向
There are several future directions for research on FPH. First, further studies are needed to elucidate the exact mechanism of action of FPH. Second, studies are needed to determine the pharmacokinetic properties of FPH in animal models and humans. Third, studies are needed to evaluate the efficacy and safety of FPH in preclinical and clinical studies. Fourth, studies are needed to investigate the potential of FPH as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, studies are needed to develop novel derivatives of FPH with improved pharmacokinetic and pharmacodynamic properties.
合成方法
FPH can be synthesized through the reaction of furan-2-carboxylic acid with 3-phenylpropanoylhydrazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields FPH in high purity and yield. The synthesis of FPH has been reported in the literature, and the compound has been characterized using various spectroscopic techniques.
科学研究应用
FPH has been found to exhibit anti-tumor and anti-inflammatory properties in vitro and in vivo. In a study conducted by Zhang et al., FPH was found to inhibit the proliferation of human hepatocellular carcinoma cells (HepG2) and induce apoptosis in a dose-dependent manner. FPH was also found to inhibit the migration and invasion of HepG2 cells. In another study, FPH was found to exhibit anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. FPH was found to reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway.
属性
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPIIKYSWVAKR-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B362369.png)

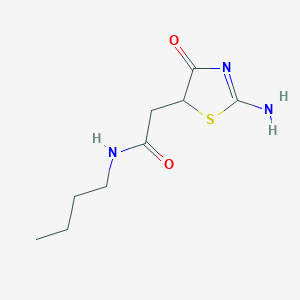
![N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362375.png)
![Ethyl 2-{[(4-methoxyanilino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B362376.png)

![Ethyl 4-[(3-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362378.png)
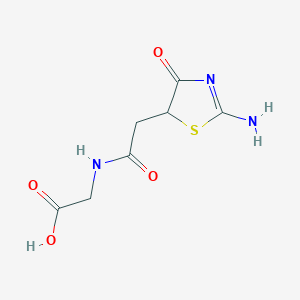
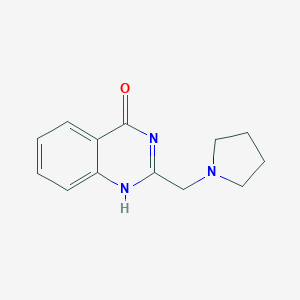
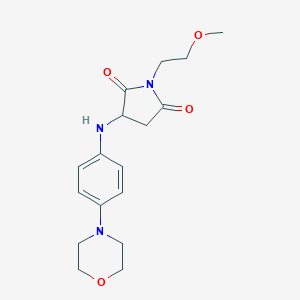
![3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B362394.png)

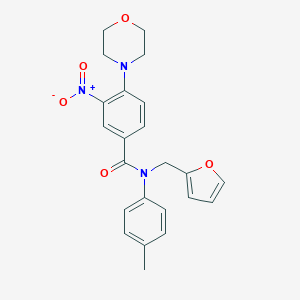
![9-[(aminocarbonyl)hydrazono]-9H-fluorene-2,7-disulfonamide](/img/structure/B362414.png)